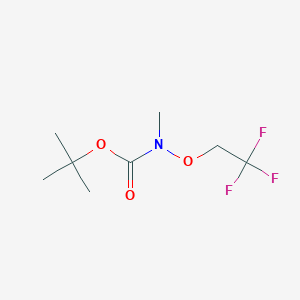

tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(13)12(4)14-5-8(9,10)11/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAZKHURLQQLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fundamental Synthetic Strategies for N,N-Disubstituted Carbamates

Carbamates are traditionally synthesized via reactions between amines and chloroformates or through carbamate-protecting group strategies. For N,N-disubstituted variants like tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate, the challenge lies in introducing two distinct substituents on the nitrogen atom while maintaining regioselectivity. Two primary routes dominate the literature:

Sequential Alkylation and Boc Protection

This method involves synthesizing the secondary amine precursor, N-methyl-N-(2,2,2-trifluoroethoxy)amine, followed by Boc protection.

Synthesis of N-Methyl-N-(2,2,2-Trifluoroethoxy)Amine

The secondary amine is prepared via O-alkylation of methylhydroxylamine with 2,2,2-trifluoroethyl bromide. Hydroxylamine derivatives exhibit ambident nucleophilicity, necessitating controlled conditions to favor O-alkylation over N-alkylation.

Procedure :

- O-Alkylation :

Methylhydroxylamine hydrochloride (1.0 eq) is treated with 2,2,2-trifluoroethyl bromide (1.2 eq) in anhydrous DMF under nitrogen. Potassium carbonate (2.5 eq) is added as a base, and the mixture is stirred at 60°C for 12 hours.

$$

\text{NH}2\text{OCH}3 + \text{CF}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{CH}3\text{NHOCH}2\text{CF}_3

$$

The reaction is quenched with water, and the product is extracted with ethyl acetate.

- Purification :

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield N-methyl-N-(2,2,2-trifluoroethoxy)amine as a colorless liquid.

Boc Protection of the Secondary Amine

The secondary amine is reacted with di-tert-butyl dicarbonate (Boc₂O) under mild conditions to form the carbamate.

Procedure :

N-Methyl-N-(2,2,2-trifluoroethoxy)amine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. Boc₂O (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added, and the mixture is stirred at room temperature for 6 hours.

$$

\text{CH}3\text{NHOCH}2\text{CF}3 + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{Boc-N(CH}3\text{)(OCH}2\text{CF}_3\text{)}

$$

The reaction is concentrated, and the residue is purified via flash chromatography (hexane/acetone, 9:1) to isolate the target compound.

Alternative Pathway: One-Pot Carbamate Formation

To streamline synthesis, a one-pot approach combines alkylation and Boc protection using activated carbonate reagents.

Use of tert-Butyl Chloroformate (Boc-Cl)

Boc-Cl reacts directly with the pre-formed secondary amine in the presence of a base.

Procedure :

N-Methyl-N-(2,2,2-trifluoroethoxy)amine (1.0 eq) is dissolved in THF and cooled to 0°C. Boc-Cl (1.05 eq) and triethylamine (2.0 eq) are added dropwise. The mixture is stirred at room temperature for 4 hours.

$$

\text{CH}3\text{NHOCH}2\text{CF}3 + \text{Boc-Cl} \xrightarrow{\text{Et}3\text{N}} \text{Boc-N(CH}3\text{)(OCH}2\text{CF}_3\text{)} + \text{HCl}

$$

The product is extracted with DCM, washed with brine, and purified via recrystallization (hexane/ethyl acetate).

Advanced Coupling Methods for Challenging Substrates

For sterically hindered amines, coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enhance reaction efficiency.

Activation with PyBOP

This method is advantageous for low-nucleophilicity amines or thermally sensitive substrates.

Procedure :

N-Methyl-N-(2,2,2-trifluoroethoxy)amine (1.0 eq) is mixed with Boc-OH (1.1 eq) and PyBOP (1.2 eq) in DCM. N,N-Diisopropylethylamine (DIPEA, 2.5 eq) is added, and the reaction is stirred at room temperature for 12 hours.

$$

\text{CH}3\text{NHOCH}2\text{CF}3 + \text{Boc-OH} \xrightarrow{\text{PyBOP, DIPEA}} \text{Boc-N(CH}3\text{)(OCH}2\text{CF}3\text{)}

$$

The product is purified via column chromatography (DCM/methanol, 95:5).

Critical Analysis of Reaction Parameters

Solvent and Base Selection

Industrial-Scale Considerations

Cost-Effective Reagents

Análisis De Reacciones Químicas

Types of Reactions: tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Reactions: The major products are substituted carbamates.

Oxidation and Reduction Reactions: The major products include oxides and amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate has been investigated for its potential as a precursor in the synthesis of novel pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and cancers.

- Case Study : A study demonstrated the compound's efficacy in inhibiting specific protein methyltransferases, which are crucial in gene expression regulation. The compound showed significant inhibition at concentrations as low as 50 nM, indicating its potential as a selective inhibitor for therapeutic applications.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in creating diverse derivatives tailored for specific applications.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | N-oxides |

| Reduction | Amine derivatives |

| Substitution | Substituted carbamates |

The versatility in reaction pathways allows researchers to explore new synthetic routes that can lead to biologically active compounds .

Biological Studies

Research has focused on the biological activities of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate, particularly its interactions with enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways. For example, studies have indicated that it can modulate cellular signaling by affecting enzyme activity.

- Receptor Binding : It may also act as an agonist or antagonist at certain receptors, influencing various physiological processes. This makes it a valuable tool for investigating receptor-mediated signaling pathways.

Case Study 1: Inhibition of Protein Methyltransferases

A detailed examination of the inhibitory effects of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate on protein methyltransferases was conducted using MALDI-MS assays. Results indicated substantial inhibition of tri-methylation of substrate peptides at low concentrations (50 nM), showcasing its potential therapeutic role.

Case Study 2: Synthesis of Bioactive Molecules

The compound has been effectively employed as an intermediate in synthesizing bioactive molecules with therapeutic potential against various diseases. Its reactivity allows for the generation of derivatives that can be optimized for specific biological activities.

Mecanismo De Acción

The mechanism of action of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its reactivity, allowing it to form stable complexes with enzymes and proteins. This interaction can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .

Comparación Con Compuestos Similares

The following sections compare tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate with structurally analogous carbamates, focusing on substituent effects, spectroscopic data, and synthetic applications.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups: The trifluoroethoxy group in the target compound enhances electrophilicity and acid sensitivity compared to non-fluorinated analogues like tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate .

- Steric Effects : Bulky substituents (e.g., pyrrolidine in or indazole in ) reduce reactivity but improve stereoselectivity in downstream reactions.

- Fluorine Impact: Fluorinated carbamates exhibit higher metabolic stability and lipophilicity (logP ~1.5–2.5) compared to non-fluorinated counterparts, aligning with trends in fluorinated pharmaceuticals .

Spectroscopic Data Comparison

- $^{13}\text{C-NMR}$ : The target compound’s carbamate carbonyl is expected near δ 155–160 ppm, similar to tert-butyl 2,2,2-trifluoroacetylcarbamate (δ 156.1 in ). Trifluoroethoxy carbons resonate at δ 60–70 ppm, distinct from chloroethoxy (δ 40–50 ppm) .

- $^{19}\text{F-NMR}$: The trifluoroethoxy group’s $^{19}\text{F}$ signal (δ -69.26 in ) is diagnostic, differing from trifluoroacetyl (δ -75 to -80) or aryl-fluorine (δ -110 to -120) .

Pharmacological and Industrial Relevance

Actividad Biológica

Tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate is a synthetic compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoroethoxy moiety. The trifluoroethoxy group is particularly significant as it enhances the compound's reactivity and stability, making it suitable for various applications in biochemical studies.

Table 1: Structural Features of Tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate

| Component | Description |

|---|---|

| Tert-butyl group | Provides steric hindrance |

| Methyl group | Enhances lipophilicity |

| Trifluoroethoxy group | Increases reactivity and stability |

The biological activity of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate is largely attributed to its ability to interact with specific enzymes and proteins. The trifluoroethoxy group allows the compound to form stable complexes that can inhibit enzyme activity or modify protein functions. This mechanism is crucial for its application in enzyme inhibition studies and protein modification research.

Enzyme Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For example, studies have shown that the inclusion of a trifluoromethyl group can significantly increase the potency of compounds in inhibiting various enzymes. This property makes tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate a valuable tool in drug discovery and development .

Case Studies

- Inhibition of Acetylcholinesterase : In a study focused on enzyme inhibition, tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate demonstrated significant inhibitory effects on acetylcholinesterase activity. The presence of the trifluoroethoxy moiety was found to enhance binding affinity compared to non-fluorinated analogs.

- Protein Modification : The compound has been utilized in studies examining protein modifications through carbamoylation. The reactivity of the trifluoroethoxy group allows for selective modifications that can alter protein functionalities without extensive side reactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate, it is beneficial to compare it with similar carbamate derivatives.

Table 2: Comparison with Similar Carbamates

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl N-methyl-N-(2-hydroxyethyl)carbamate | Hydroxyethyl group; lower lipophilicity | Moderate enzyme inhibition |

| Tert-butyl N-methyl-N-(2-chloroethyl)carbamate | Chlorine atom; increased reactivity | High enzyme inhibition |

| Tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate | Trifluoroethoxy group; enhanced stability | Significant enzyme inhibition |

The trifluoroethoxy derivative stands out due to its enhanced stability and reactivity compared to its counterparts. This makes it particularly suitable for applications requiring selective interactions with biological targets.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamate reacts with 2,2,2-trifluoroethylamine derivatives under alkaline conditions (e.g., using triethylamine as a base) to form the target compound. Key parameters include temperature control (typically 0–25°C to prevent side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 for carbamate to trifluoroethylamine). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?

- Methodological Answer : The 2,2,2-trifluoroethoxy group increases lipophilicity (logP ~2.5–3.0) and metabolic stability due to fluorine’s electronegativity. This enhances bioavailability in biological systems. Techniques like HPLC (C18 column, acetonitrile/water mobile phase) and DSC (melting point analysis) quantify these properties. NMR (¹H/¹³C/¹⁹F) confirms structural integrity, with characteristic shifts at δ 4.3–4.5 ppm (CF₃CH₂O) and δ 1.4 ppm (tert-butyl) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assigns protons (e.g., methyl groups at δ 1.4 ppm) and fluorine atoms (¹⁹F NMR at δ -75 ppm for CF₃).

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 302.3).

- IR Spectroscopy : Detects carbamate C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- XRD : Resolves crystal packing and hydrogen-bonding patterns in solid-state studies .

Advanced Research Questions

Q. How can impurities in the synthesis of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate be identified and controlled?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., tert-butyl carbamate) and hydrolyzed byproducts (e.g., methylamine derivatives). LC-MS with a QDa detector identifies impurities at ppm levels. Process optimization involves quenching reactive intermediates (e.g., using aqueous NaHCO₃) and implementing orthogonal purification (e.g., preparative HPLC with a 5-µm C18 column). Stability studies under accelerated conditions (40°C/75% RH) guide storage protocols .

Q. What role does stereochemistry play in the biological activity of related carbamate derivatives?

- Methodological Answer : Chiral centers in carbamates (e.g., tert-butyl derivatives with (R,S)-configurations) influence binding to biological targets like GABA receptors. Enantiomeric resolution via chiral HPLC (Chiralpak IA column, heptane/ethanol mobile phase) separates isomers. In vitro assays (e.g., insect GABA receptor inhibition) show >10-fold activity differences between enantiomers. Computational docking (AutoDock Vina) predicts binding affinities based on stereochemistry .

Q. How can computational modeling guide the design of carbamate derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with insecticidal activity (e.g., LD₅₀ values).

- Molecular Dynamics (MD) : Simulates interactions with target proteins (e.g., GABA receptor transmembrane domains).

- DFT Calculations : Optimizes geometries and predicts reaction pathways for trifluoroethoxy group substitutions .

Q. What are the material science applications of polymers containing 2,2,2-trifluoroethoxy groups?

- Methodological Answer : Polyphosphazenes with trifluoroethoxy side chains exhibit low glass transition temperatures (Tg ~ -30°C) and hydrophobicity (water contact angle >100°). These properties are tailored for drug delivery coatings or anti-fouling surfaces. Synthesis involves nucleophilic substitution of poly(dichlorophosphazene) with sodium trifluoroethoxide, monitored by ³¹P NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.